molecular formula C18H16N2O3S B2816583 N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 1206997-98-9

N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2816583
CAS No.: 1206997-98-9
M. Wt: 340.4
InChI Key: LMDQBJWLOCNQDJ-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural components including a benzofuran, isoxazole, and thiophene. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Isoxazole is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular structure of your compound would be complex due to the presence of multiple heterocyclic rings. The exact structure would depend on the specific arrangement and bonding of these rings .


Chemical Reactions Analysis

The chemical reactivity of your compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, benzofuran derivatives have been found to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by its molecular structure. For example, benzofuran derivatives generally have high thermal stability and good resistance to oxidation .

Scientific Research Applications

Antimicrobial Activities

Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Sowmya et al. (2018) explored the synthesis of thiophenyl pyrazoles and isoxazoles, demonstrating potential antibacterial and antifungal activities against specific strains such as B. subtilis and A. niger (Sowmya et al., 2018). This suggests that the compound may also possess antimicrobial properties worth investigating.

Synthesis Methodologies

Research on the synthesis of complex molecules containing thiophene, isoxazole, and benzofuran units reveals various synthetic strategies and chemical reactions. For example, the work by Talupur et al. (2021) on the synthesis of tetrazol-thiophene carboxamides involves multiple steps, including condensation and hydrolysis, to achieve the desired compounds (Talupur et al., 2021). Such methodologies could be applicable in the synthesis of N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide.

Biological Activities

The structural features of the compound hint at possible interactions with biological targets. Research on related compounds, such as the synthesis and evaluation of benzofuran derivatives for serotonin receptor antagonistic activities, provides a basis for exploring the neuropharmacological potential of the compound (Kuroita et al., 1994). This area of research could lead to the development of new therapeutic agents.

Future Directions

Benzofuran and its derivatives have been the focus of considerable research due to their wide range of biological and pharmacological applications . Future research may continue to explore the potential uses of these compounds in various fields, including drug discovery .

Properties

IUPAC Name

N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-7-13-8-12(4-5-15(13)22-11)16-9-14(20-23-16)10-19-18(21)17-3-2-6-24-17/h2-6,8-9,11H,7,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDQBJWLOCNQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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